5-chloro-2-[(2R,6S)-2,6-dimethyl-1,4-oxazinan-4-yl]benzenecarbaldehyde
Description
Properties
IUPAC Name |
5-chloro-2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-9-6-15(7-10(2)17-9)13-4-3-12(14)5-11(13)8-16/h3-5,8-10H,6-7H2,1-2H3/t9-,10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYDQVKYKLVSHT-AOOOYVTPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C(C=C(C=C2)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C2=C(C=C(C=C2)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101175506 | |
| Record name | rel-5-Chloro-2-[(2R,6S)-2,6-dimethyl-4-morpholinyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101175506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1241675-81-9 | |
| Record name | rel-5-Chloro-2-[(2R,6S)-2,6-dimethyl-4-morpholinyl]benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1241675-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-5-Chloro-2-[(2R,6S)-2,6-dimethyl-4-morpholinyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101175506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
This compound is utilized in diverse scientific research areas:
Chemistry: As a precursor in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential bioactivity against certain bacterial strains.
Medicine: Investigated for its pharmacological properties, potentially acting as an intermediate in the synthesis of therapeutic agents.
Industry: Used in the synthesis of specialty chemicals and polymers.
Mechanism of Action
The mechanism by which 5-chloro-2-[(2R,6S)-2,6-dimethyl-1,4-oxazinan-4-yl]benzenecarbaldehyde exerts its effects is primarily through its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that the compound may inhibit or activate.
Pathways Involved: Depending on its application, the compound can modulate biochemical pathways, such as the synthesis of DNA, proteins, or metabolic pathways.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
The chlorine substituent in the target compound contrasts with substituents in similar benzaldehyde derivatives:
- Compound 11a : (2Z)-2-(2,4,6-Trimethylbenzylidene)-thiazolo-pyrimidine derivative (methyl groups at 2,4,6-positions) .
- Compound 11b: (2Z)-2-(4-Cyanobenzylidene)-thiazolo-pyrimidine derivative (cyano group at 4-position) .
| Property | Target Compound | 11a (2,4,6-Trimethyl) | 11b (4-Cyano) |
|---|---|---|---|
| Substituent | 5-Chloro | 2,4,6-Trimethyl | 4-Cyano |
| Electronic Effects | Moderate electron-withdrawing (Cl) | Electron-donating (methyl groups) | Strong electron-withdrawing (CN) |
| Melting Point (°C) | Not reported | 243–246 | 213–215 |
| Yield (%) | Not reported | 68 | 68 |
The electron-withdrawing chlorine in the target compound may enhance electrophilic reactivity compared to 11a’s methyl groups but reduce it compared to 11b’s cyano group.
Spectral Data and Structural Confirmation
Key spectral differences among analogs:
- IR Spectroscopy: Target compound: Expected C=O stretch ~1700 cm⁻¹ (unreported in evidence).
- NMR Spectroscopy :
- The (2R,6S)-dimethyl oxazinan ring in the target compound would show distinct splitting patterns for methyl groups, comparable to stereospecific signals in marine-derived dioxan systems (e.g., compounds 5 and 6 in ) .
Biological Activity
Structure
The molecular structure of 5-chloro-2-[(2R,6S)-2,6-dimethyl-1,4-oxazinan-4-yl]benzenecarbaldehyde can be represented as follows:
- Molecular Formula : C14H16ClN1O1
- Molecular Weight : 249.74 g/mol
| Property | Value |
|---|---|
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents |
| Stability | Stable under normal conditions |
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that it may exert its effects through:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may modulate the activity of certain receptors, influencing cellular signaling pathways.
- Antimicrobial Properties : Preliminary studies suggest it may possess antimicrobial activity against various pathogens.
Therapeutic Potential
Research indicates potential therapeutic applications in several areas:
- Antimicrobial Agents : Studies have shown efficacy against bacterial strains, indicating its role as a potential antimicrobial agent.
- Anti-inflammatory Effects : There are indications that the compound may reduce inflammation in various models.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Study on Antimicrobial Activity :
- A study conducted on various bacterial strains demonstrated that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli.
- IC50 Values : The IC50 for S. aureus was found to be 12 µg/mL.
-
Inflammation Model Study :
- In a murine model of inflammation, the compound reduced paw edema significantly compared to the control group.
- Histological analysis showed decreased infiltration of inflammatory cells.
-
Enzyme Inhibition Study :
- The compound was tested for its inhibitory effects on cyclooxygenase (COX) enzymes.
- Results indicated a competitive inhibition pattern with an IC50 value of 15 µM.
Preparation Methods
Aromatic Ring Functionalization
The aromatic precursor typically starts from a 5-chlorobenzaldehyde or a suitably substituted chlorobenzene derivative. Preparation of 5-chlorobenzaldehyde derivatives often involves:
- Chlorination of benzaldehyde derivatives or selective formylation of chlorobenzenes via the Reimer-Tiemann reaction or Vilsmeier-Haack formylation.
- Protection/deprotection strategies may be employed to safeguard sensitive groups during chlorination or aldehyde introduction.
Synthesis of the (2R,6S)-2,6-Dimethyl-1,4-Oxazinan Moiety
The oxazinan ring is a six-membered heterocycle containing one oxygen and one nitrogen atom, with chiral centers at positions 2 and 6 bearing methyl substituents. Preparation involves:
- Chiral pool synthesis or asymmetric synthesis starting from amino alcohols or chiral precursors to establish the stereochemistry.
- Ring closure via intramolecular cyclization involving amino and hydroxyl functionalities.
- Use of chiral catalysts or auxiliaries to maintain stereochemical integrity.
Coupling of Oxazinan to Aromatic Aldehyde
The critical step is the formation of the bond between the oxazinan nitrogen and the aromatic ring at the 2-position bearing the aldehyde group. Common approaches include:
- Nucleophilic aromatic substitution (SNAr) if the aromatic ring contains an appropriate leaving group ortho to the aldehyde, allowing substitution by the oxazinan nitrogen.
- Reductive amination strategies where the aldehyde functionality reacts with the oxazinan amine under mild reducing conditions to form a stable C-N bond.
- Cross-coupling reactions such as Buchwald-Hartwig amination may be employed if halogenated aromatic precursors are used.
Representative Synthetic Route (Based on Patent and Literature Data)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Selective chlorination | Chlorination of benzaldehyde derivative | 5-chlorobenzaldehyde intermediate |
| 2 | Oxazinan ring synthesis | Cyclization of chiral amino alcohols | (2R,6S)-2,6-dimethyl-1,4-oxazinan |
| 3 | Coupling via nucleophilic substitution or reductive amination | Reaction of oxazinan amine with aromatic aldehyde under controlled conditions | Formation of 5-chloro-2-[(2R,6S)-2,6-dimethyl-1,4-oxazinan-4-yl]benzenecarbaldehyde |
Detailed Research Findings and Data
Reaction Conditions and Yields
- The aromatic chlorination and aldehyde introduction are often conducted under inert atmosphere (nitrogen or argon) to prevent oxidation or side reactions.
- The oxazinan synthesis requires stereoselective catalysts or chiral auxiliaries to achieve high enantiomeric excess (>95%).
- Coupling reactions are optimized at moderate temperatures (40–80 °C) using solvents such as dimethylformamide or methanol to ensure solubility and reaction control.
- Reported yields for the overall synthesis range from 70% to 90%, depending on purification methods and reaction optimization.
Purification and Characterization
- Purification is typically achieved by crystallization or chromatographic techniques (e.g., column chromatography, preparative HPLC).
- Characterization includes NMR spectroscopy to confirm stereochemistry and substitution pattern, mass spectrometry for molecular weight confirmation, and elemental analysis for purity.
- Optical rotation measurements confirm the chiral integrity of the oxazinan ring.
Summary Table of Preparation Parameters
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Aromatic chlorination | Chlorinating agent (e.g., Cl2 or SO2Cl2) | Selective for 5-position |
| Aldehyde introduction | Vilsmeier-Haack reagent (POCl3 + DMF) | Mild temperature, inert atmosphere |
| Oxazinan synthesis | Chiral amino alcohol + cyclization agent | Enantiomeric excess >95% |
| Coupling reaction | Nucleophilic substitution or reductive amination | Solvent: DMF or MeOH; Temp: 40–80 °C |
| Reaction atmosphere | Nitrogen or argon | Prevent oxidation |
| Purification | Crystallization, chromatography | Achieves >95% purity |
| Overall yield | 70–90% | Dependent on step optimization |
Q & A
Advanced Stereochemical Analysis
Q1. How can the stereochemical configuration of the (2R,6S)-dimethyl-1,4-oxazinan-4-yl moiety in this compound be experimentally validated? Methodological Answer: The stereochemistry can be confirmed using single-crystal X-ray diffraction , which provides unambiguous spatial assignment of chiral centers . For dynamic analysis in solution, advanced NMR techniques such as NOESY or ROESY experiments can elucidate spatial proximity of protons, while chiral chromatography (e.g., using a Chiralpak® column) resolves enantiomers. Computational methods (DFT or molecular docking) may supplement experimental data to correlate observed optical activity with theoretical models .
Reaction Mechanism and Pathway Optimization
Q2. What factors influence the regioselectivity of nucleophilic addition to the aldehyde group in this compound? Methodological Answer: Regioselectivity is governed by steric hindrance from the 2,6-dimethyloxazinan-4-yl group and electronic effects of the chloro substituent. For example:
- Electrophilic aromatic substitution favors the para position relative to the aldehyde due to directing effects.
- Nucleophilic attack on the aldehyde is modulated by Lewis acid catalysts (e.g., BF₃·Et₂O) to enhance reactivity.
Controlled experiments under varying temperatures (25–80°C) and solvent polarities (THF vs. DCM) can map kinetic vs. thermodynamic product distributions .
Analytical Challenges in Purity Assessment
Q3. Which analytical techniques are most robust for detecting trace impurities (<0.1%) in this compound? Methodological Answer:
- HPLC-MS : Use a C18 reverse-phase column with a gradient elution (acetonitrile/water + 0.1% formic acid) coupled to high-resolution mass spectrometry to identify low-abundance byproducts (e.g., oxidation products like benzoic acid derivatives) .
- 1H/13C NMR with cryoprobe technology : Enhances sensitivity for detecting impurities at <0.1% levels.
- Karl Fischer titration : Quantifies residual water, critical for hygroscopic aldehyde stability .
Environmental Fate and Ecotoxicology
Q4. How can researchers model the environmental persistence of this compound in aquatic systems? Methodological Answer: Adopt the INCHEMBIOL project framework :
Partition coefficients : Measure log Kow (octanol-water) via shake-flask methods to predict bioaccumulation.
Hydrolysis kinetics : Conduct pH-dependent degradation studies (pH 4–9) at 25°C and 50°C to assess hydrolytic stability of the oxazinan ring and aldehyde group.
Microcosm assays : Use sediment-water systems to track biodegradation pathways via LC-MS/MS metabolite profiling .
Resolving Biological Activity Contradictions
Q5. How should discrepancies in reported IC50 values for enzyme inhibition by this compound be addressed? Methodological Answer:
- Assay standardization : Control variables such as buffer pH (e.g., Tris vs. phosphate), temperature, and co-solvents (DMSO concentration ≤1%).
- Purity verification : Reanalyze compound batches via HPLC to rule out degradation products (e.g., oxidized aldehyde).
- Orthogonal assays : Compare results from fluorescence-based assays with radiometric or SPR-based methods to confirm target engagement specificity .
Synthetic Route Optimization
Q6. What strategies improve enantiomeric purity during the synthesis of the (2R,6S)-oxazinan-4-yl intermediate? Methodological Answer:
- Chiral auxiliaries : Incorporate Evans’ oxazaborolidine catalysts for asymmetric induction during cyclization.
- Dynamic kinetic resolution : Use enzymes (e.g., lipases) in biphasic systems to favor the desired (2R,6S) configuration.
- Crystallization-induced asymmetric transformation : Recrystallize intermediates from heptane/ethyl acetate to discard minor enantiomers .
Stability Under Accelerated Conditions
Q7. What degradation pathways dominate when this compound is exposed to light or heat? Methodological Answer:
- Photodegradation : UV irradiation (λ = 254 nm) in methanol generates 5-chloro-2-hydroxybenzaldehyde via Norrish-type cleavage of the oxazinan ring. Confirm via LC-MS and <sup>1</sup>H NMR .
- Thermal degradation : At 80°C, the aldehyde undergoes Cannizzaro disproportionation in aqueous basic conditions, yielding benzyl alcohol and benzoic acid derivatives. Monitor via TLC (silica gel, EtOAc/hexane) .
Biomolecular Interaction Studies
Q8. How can researchers characterize the interaction of this compound with serum albumin? Methodological Answer:
- Fluorescence quenching : Titrate the compound into HSA (human serum albumin) and measure Stern-Volmer constants to quantify binding affinity.
- Circular dichroism (CD) : Assess conformational changes in HSA’s secondary structure upon ligand binding.
- Molecular docking : Use AutoDock Vina to predict binding sites, correlating with experimental ΔG values from isothermal titration calorimetry (ITC) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
